molecular formula C7H10ClNOS B2983316 3-Methanesulfinylaniline hydrochloride CAS No. 861609-75-8

3-Methanesulfinylaniline hydrochloride

Cat. No.: B2983316
CAS No.: 861609-75-8
M. Wt: 191.67
InChI Key: LMHCBWYKOFTIPM-UHFFFAOYSA-N
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Description

Contextualization within Aniline (B41778) and Sulfoxide (B87167) Chemistry Research

Aniline, the simplest aromatic amine, and its derivatives are foundational materials in the chemical industry, serving as precursors to a vast array of dyes, polymers, and pharmaceuticals. researchgate.net The amino group on the aromatic ring is highly susceptible to a variety of chemical transformations, making aniline a versatile building block in organic synthesis.

Concurrently, sulfoxides, which are organosulfur compounds featuring a sulfinyl group bonded to two carbon atoms, represent a significant area of study. rsc.org The sulfur-oxygen bond in sulfoxides is polar, and when the two organic substituents are different, the sulfur atom becomes a chiral center. rsc.org This chirality is a key feature, making sulfoxides highly valuable in asymmetric synthesis, where they can be used as chiral auxiliaries to control the stereochemical outcome of reactions. rsc.orgresearchgate.netnih.gov

3-Methanesulfinylaniline (B471548) hydrochloride exists at the intersection of these two rich fields of chemistry. The aniline moiety provides a site for further functionalization, such as diazotization or N-alkylation, while the methanesulfinyl (methylsulfinyl) group introduces polarity and the potential for chirality at the sulfur atom. The hydrochloride salt form enhances the compound's stability and solubility in certain solvents, which can be advantageous for specific applications.

A plausible synthetic route to 3-methanesulfinylaniline begins with the controlled oxidation of 3-(methylthio)aniline (B157570). This precursor, a sulfide (B99878), can be selectively oxidized to the corresponding sulfoxide. A related synthesis for the sulfone, 3-(methylsulfonyl)aniline, involves the oxidation of 3-methylthioaniline using hydrogen peroxide with a sodium tungstate (B81510) catalyst. chemicalbook.com By carefully controlling the reaction conditions, such as the amount of oxidizing agent and the reaction temperature, the oxidation can be stopped at the sulfoxide stage.

The subsequent formation of the hydrochloride salt is a straightforward acid-base reaction. Treatment of the synthesized 3-methanesulfinylaniline with hydrochloric acid would yield the stable salt, 3-methanesulfinylaniline hydrochloride.

Table 1: Plausible Synthesis of this compound

StepReactantsReagentsProduct
13-(Methylthio)anilineControlled oxidizing agent (e.g., H₂O₂)3-Methanesulfinylaniline
23-MethanesulfinylanilineHydrochloric acid (HCl)This compound

Significance in Contemporary Organic Synthesis and Advanced Materials

The bifunctional nature of this compound makes it a significant compound in both contemporary organic synthesis and the development of advanced materials.

In organic synthesis, the primary significance of molecules containing a chiral sulfoxide group lies in their application in asymmetric catalysis. Chiral sulfoxides can act as ligands for transition metals, creating catalysts that can induce high levels of enantioselectivity in a variety of chemical transformations. nih.govnih.gov The aniline portion of 3-methanesulfinylaniline can be readily modified to create bidentate or polydentate ligands, where the nitrogen atom and the sulfoxide oxygen can coordinate to a metal center. The proximity of the chiral sulfur to the metal center can effectively influence the stereochemical course of the catalyzed reaction. nih.gov

In the realm of advanced materials, aniline derivatives are key monomers in the synthesis of polyanilines, a class of conducting polymers. The properties of polyanilines can be tuned by introducing substituents onto the aniline ring. nih.gov The incorporation of a sulfoxide group, such as the methanesulfinyl group in 3-methanesulfinylaniline, can significantly impact the polymer's properties. The polar sulfoxide group can enhance solubility in organic solvents, which is often a challenge in the processing of conducting polymers. fu-berlin.de Furthermore, the electron-withdrawing nature of the sulfoxide group can influence the electronic properties of the resulting polymer, such as its conductivity and redox potentials. nih.gov Research into sulfoxide-containing polymers has also highlighted their potential for biomedical applications, where they can exhibit 'stealth' properties, reducing interactions with biological systems, and also act as antioxidants. nih.gov

Table 2: Potential Applications of this compound

FieldApplicationRole of Functional Groups
Organic Synthesis Asymmetric CatalysisThe chiral sulfoxide acts as a directing group or ligand, while the aniline provides a point of attachment for further ligand modification.
Advanced Materials Conducting PolymersThe aniline moiety forms the polymer backbone, and the sulfoxide group enhances solubility and modifies electronic properties.
Advanced Materials Optoelectronic DevicesThe electron-withdrawing sulfoxide group influences the HOMO/LUMO energy levels of materials, potentially improving performance. nih.gov
Advanced Materials Biomedical PolymersThe sulfoxide group can impart biocompatibility and antioxidant properties to polymers. nih.gov

Overview of Key Research Areas

The unique structural features of this compound and related compounds position them as subjects of interest in several key research areas:

Asymmetric Synthesis: A major focus is the development of novel chiral ligands for asymmetric catalysis. Research in this area involves the synthesis of various substituted aniline sulfoxides and their evaluation as ligands in a range of metal-catalyzed reactions, such as hydrogenations, cross-coupling reactions, and cycloadditions. The goal is to achieve high enantioselectivities and catalytic efficiencies. rsc.orgwiley-vch.de

Conducting Polymers: The synthesis and characterization of new polyaniline derivatives with tailored properties is an active field of research. researchgate.net The incorporation of sulfoxide-containing aniline monomers is being explored to create polymers with improved processability, stability, and specific electronic characteristics for applications in sensors, electrochromic devices, and antistatic coatings. nih.gov

Optoelectronic Materials: The design and synthesis of organic materials for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and other electronic devices is a rapidly advancing area. The introduction of sulfoxide groups into aromatic systems is a strategy being investigated to fine-tune the electronic and photophysical properties of these materials. nih.gov The electron-withdrawing nature of the sulfoxide can help in designing materials with desired energy levels for efficient charge injection and transport.

Biomedical Polymers: There is growing interest in the development of biocompatible and functional polymers for drug delivery and other biomedical applications. Research into sulfoxide-containing polymers has shown their potential to be both bio-inert ('stealth') and pharmacologically active as antioxidants. nih.gov This dual functionality opens up possibilities for creating advanced materials for therapeutic and diagnostic purposes.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

3-methylsulfinylaniline;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NOS.ClH/c1-10(9)7-4-2-3-6(8)5-7;/h2-5H,8H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMHCBWYKOFTIPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)C1=CC=CC(=C1)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10ClNOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Strategies for 3 Methanesulfinylaniline Hydrochloride

Established Synthetic Routes and Optimizations

Established synthetic routes for aniline (B41778) sulfoxides and their salts rely on well-documented organic reactions. These pathways often involve multi-step sequences that can be optimized for yield and purity. The core of these strategies includes the formation of the aniline skeleton, introduction of the sulfoxide (B87167) group, and the final salt formation.

Reductive Pathways in Related Aniline Sulfoxide Preparation

While the direct synthesis of sulfoxides often involves oxidation of the corresponding sulfide (B99878), reductive pathways are crucial, particularly for achieving enantiopure sulfoxides. These methods typically start from a racemic sulfoxide mixture.

Biocatalytic reduction has emerged as a powerful tool for the kinetic resolution of racemic sulfoxides. scholarsresearchlibrary.com Enzymes such as methionine sulfoxide reductases (Msrs) can selectively reduce one enantiomer of a sulfoxide to the corresponding sulfide, leaving the other enantiomer in high optical purity. scholarsresearchlibrary.comnih.gov There are two main subfamilies, MsrA and MsrB, which exhibit opposite stereoselectivity. frontiersin.org For instance, MsrA can be used to produce (R)-sulfoxides with high enantiomeric excess (ee > 99%) by reducing the (S)-enantiomer from a racemic mixture. frontiersin.org This process requires a reductant, such as dithiothreitol (B142953) (DTT), to regenerate the enzyme for the catalytic cycle. frontiersin.org This enzymatic approach offers an alternative to traditional asymmetric oxidation. frontiersin.org

Another strategy involves a cyclic deracemization process, which combines an enantioselective biocatalytic reduction with a non-selective chemical oxidation. nih.gov In this system, one sulfoxide enantiomer is selectively reduced to the sulfide by an enzyme. The resulting sulfide is then re-oxidized back to the racemic sulfoxide in the same pot by a chemical oxidant or photocatalyst, allowing for a theoretical yield of up to 100% for the desired enantiomer. nih.gov

A reported method for the chemical reduction of sulfoxides to sulfides on a multigram scale utilizes oxalyl chloride and 1,3,5-trimethoxybenzene (B48636) in acetone. mdpi.com The reaction proceeds through an electrophilic activation of the sulfoxide, forming an unstable chlorosulfonium salt, which is then attacked by the nucleophilic trimethoxybenzene to yield the sulfide. mdpi.com While this method is for complete reduction, the principles of sulfoxide activation are relevant to understanding their reactivity.

Functional Group Transformations Preceding Sulfoxide Formation

The synthesis of a molecule like 3-methanesulfinylaniline (B471548) hydrochloride requires careful planning of functional group transformations to build the target structure. A common and logical approach involves the creation of a 3-(methylthio)aniline (B157570) precursor, which is then oxidized to form the sulfoxide.

The formation of the key C-S bond and the aniline moiety can be approached from different starting materials. For instance, a nitrobenzene (B124822) derivative bearing a suitable leaving group at the meta-position could undergo nucleophilic aromatic substitution with sodium thiomethoxide to introduce the methylthio group. Subsequently, the nitro group can be reduced to the primary amine, a fundamental transformation in aniline synthesis. researchgate.net

Conversely, one could start with a thioanisole (B89551) derivative and introduce the amino group. This can be achieved by nitration of thioanisole, followed by reduction of the resulting nitro group. The regioselectivity of the nitration step is crucial in directing the incoming nitro group to the desired meta position relative to the methylthio group.

Once the 3-(methylthio)aniline precursor is obtained, the final key transformation is the oxidation of the sulfide to a sulfoxide. A variety of oxidizing agents can be employed for this purpose. Preliminary experiments under mechanochemical (solvent-free) conditions have explored reagents like hydrogen peroxide with a tungstic phosphoric acid catalyst or sodium metaperiodate for sulfide oxidation. researchgate.net Such methods are part of a growing effort to develop more environmentally friendly synthetic processes. researchgate.net

Amination and Amidation Reactions in Related Compound Synthesis

The introduction of the aniline's amino group is a critical step, and various amination reactions are available to synthetic chemists. Modern cross-coupling reactions have become powerful tools for forming C-N bonds. For example, palladium-catalyzed reactions can convert aryl halides into parent anilines using reagents like lithium bis(trimethylsilyl)amide (LiN(SiMe3)2). organic-chemistry.org Copper-catalyzed coupling of aryl halides with aqueous ammonia (B1221849) also provides a direct route to primary anilines. organic-chemistry.org

Reductive amination is another valuable strategy. This one-pot procedure can convert aldehydes into N-substituted aryl amines by reacting them with nitroarenes in the presence of a reducing agent and a transition metal catalyst. researchgate.net This process involves the tandem reduction of the nitro compound, condensation with the aldehyde to form an imine, and subsequent reduction of the imine intermediate. researchgate.net

While not directly part of the final structure of 3-methanesulfinylaniline, amidation reactions are fundamental in the synthesis of related aniline derivatives and are often used to protect the amino group or build more complex structures. researchgate.netsphinxsai.com Direct amidation can be achieved by reacting an aniline with a carboxylic acid, often facilitated by a catalyst. researchgate.net For instance, sulfated TiO2/SnO2 nanocomposites have been used as heterogeneous catalysts for the direct amidation of aniline and its derivatives with acetic acid. researchgate.net

Formation of Hydrochloride Salts in Synthetic Procedures

The final step in the synthesis is the formation of the hydrochloride salt. Aniline derivatives are basic, and they readily react with strong acids like hydrochloric acid (HCl) to form stable, often crystalline, salts. numberanalytics.comspectroscopyonline.com This process is crucial for improving the handling, stability, and water solubility of amine-containing compounds, which is particularly important for pharmaceutical intermediates. spectroscopyonline.comacs.org

Several methods are commonly employed for the preparation of hydrochloride salts:

Using Aqueous HCl : A straightforward method involves dissolving the aniline free base in a suitable solvent and adding a concentrated aqueous solution of HCl. google.com However, this can sometimes lead to lower yields if the resulting salt has significant solubility in water. google.com

Using HCl in an Organic Solvent : A solution of HCl in an organic solvent, such as diethyl ether or 2-propanol, is often preferred to produce anhydrous salts. google.comnih.gov This method involves dissolving the amine in an aprotic solvent and adding the HCl solution, which often leads to the precipitation of the salt.

Using Gaseous HCl : Bubbling anhydrous HCl gas through a solution of the amine in an organic solvent is another common technique for preparing anhydrous hydrochloride salts.

The choice of solvent is critical, as it influences the crystallization and purity of the final product. Acetone, for example, has been used to precipitate hydrochloride salts. nih.gov The formation of the salt involves the protonation of the basic nitrogen atom of the aniline by the acid, creating a positively charged ammonium (B1175870) ion (NH3+) and a chloride (Cl-) counter-ion. spectroscopyonline.com

Novel and Emerging Synthetic Approaches

To address the limitations of traditional synthesis, such as long reaction times and harsh conditions, novel methodologies are continuously being developed. Microwave-assisted organic synthesis represents a significant advancement in this area.

Microwave-Assisted Organic Synthesis (MAOS) Techniques

Microwave-assisted organic synthesis (MAOS) utilizes microwave radiation to heat chemical reactions. scispace.com Unlike conventional heating, where heat is transferred through conduction and convection, microwave heating occurs through direct interaction of the radiation with polar molecules in the reaction mixture, a phenomenon known as dielectric heating. at.uanih.gov This leads to rapid and uniform heating, which can dramatically reduce reaction times, increase product yields, and enhance purity. nih.govchemicaljournals.com

The application of MAOS is relevant to several steps in the synthesis of 3-methanesulfinylaniline hydrochloride. Key transformations such as C-N bond formation (amination) and oxidation reactions can be significantly accelerated. For example, microwave irradiation has been shown to improve the efficiency of various coupling reactions and the synthesis of heterocyclic compounds. nih.govresearchgate.net

The table below illustrates the potential advantages of MAOS compared to conventional heating for a generic organic reaction, based on findings in the literature. nih.gov

ParameterConventional Heating (Oil Bath)Microwave-Assisted Synthesis (MAOS)
Reaction TimeHours (e.g., 60 minutes)Minutes (e.g., 4 minutes)
Product YieldModerate to GoodGood to Excellent (Often higher)
Heating MechanismConduction/Convection (surface heating)Dielectric Heating (volumetric/bulk heating)
Energy TransferSlow, indirectRapid (10⁻⁹ s), direct to polar molecules
Side ReactionsMore prevalent due to prolonged heatingOften minimized due to shorter reaction times

This MAOS approach is considered a "green chemistry" technique because it often requires less solvent and energy, and can lead to cleaner reactions with less waste. scispace.comresearchgate.net

Mechanochemical Synthesis for Solvent Reduction and Waste Minimization

Mechanochemical synthesis, a technique that utilizes mechanical energy to induce chemical reactions, offers a promising avenue for reducing solvent use and minimizing waste in the production of this compound. This solid-state approach can lead to higher yields, shorter reaction times, and a significantly improved environmental footprint compared to traditional solvent-based methods.

In a typical mechanochemical process, reactants are ground together in a ball mill, and the mechanical force initiates the chemical transformation. For the synthesis of related aromatic sulfonamides, a three-component palladium-catalyzed aminosulfonylation reaction has been successfully developed using mechanical energy. rsc.org This strategy accommodates a wide range of amines and has been scaled up to gram quantities, demonstrating its potential for industrial application. rsc.org While a specific mechanochemical procedure for this compound is not extensively documented, the principles can be applied to the key synthetic steps, such as the oxidation of a thioether precursor.

Illustrative Mechanochemical Reaction Parameters:

ParameterValue/Condition
Reactor TypePlanetary Ball Mill
Grinding JarsStainless Steel
Grinding BallsStainless Steel
Reactant Ratio1:1.2 (Thioether:Oxidant)
Grinding Frequency20-30 Hz
Reaction Time30-90 minutes

This table represents a hypothetical application of mechanochemical principles to the synthesis of an aryl sulfoxide, based on general findings in the field.

The primary advantages of this approach include the elimination of bulk solvents, which are often a major contributor to chemical waste, and the potential for reduced energy consumption.

Green Chemistry Principles in Synthetic Design and Process Efficiency

The application of green chemistry principles is paramount in the modern pharmaceutical and chemical industries. For the synthesis of this compound, these principles guide the development of environmentally benign and efficient processes.

Key green chemistry considerations include:

Use of Safer Solvents and Reagents: Replacing hazardous organic solvents with greener alternatives like water, ethanol, or supercritical CO2 is a key focus. researchgate.netresearchgate.net

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product.

Use of Renewable Feedstocks: Exploring bio-based starting materials to reduce reliance on petrochemicals.

Catalysis: Employing catalytic reagents in small amounts rather than stoichiometric reagents to minimize waste. acs.org Metal-free catalytic systems are also being explored. nih.gov

Energy Efficiency: Utilizing energy-efficient methods such as microwave-assisted synthesis or conducting reactions at ambient temperature and pressure.

A notable green approach to the synthesis of sulfoxides involves the use of molecular oxygen or air as the terminal oxidant, which is a sustainable and environmentally friendly choice. organic-chemistry.org The chemoselectivity of sulfide oxidation can often be controlled by adjusting the reaction temperature. organic-chemistry.org Photocatalysis using visible light is another emerging green method for the synthesis of sulfoxides, offering mild reaction conditions. researchgate.netrsc.org

Comparison of Oxidants in Sulfide Oxidation:

OxidantAdvantagesDisadvantages
Hydrogen Peroxide"Green" oxidant, water as a byproduct.Can lead to over-oxidation to sulfone.
Molecular Oxygen/AirAbundant, inexpensive, and environmentally benign.May require a catalyst and specific reaction conditions.
m-CPBAEffective and selective under controlled conditions.Can generate hazardous byproducts.

This table provides a general comparison of common oxidants used in the synthesis of sulfoxides.

Asymmetric Synthesis and Stereochemical Control

The sulfoxide group in 3-Methanesulfinylaniline is a stereocenter, meaning the molecule can exist as two enantiomers. As the biological activity of chiral molecules can differ significantly between enantiomers, the development of asymmetric synthetic methods to produce a single enantiomer is of great importance.

Several strategies have been developed for the asymmetric synthesis of chiral sulfoxides:

Chiral Auxiliaries: The use of chiral auxiliaries, such as N-tert-butanesulfinamide, is a well-established method for the asymmetric synthesis of amines and can be adapted for the synthesis of chiral sulfinamides. yale.edubeilstein-journals.orgnih.gov

Chiral Catalysts: The oxidation of prochiral sulfides using a chiral catalyst, such as a titanium complex with a chiral ligand like diethyl tartrate (DET), can produce enantiomerically enriched sulfoxides. researchgate.net

Enzymatic Oxidation: Biocatalytic methods employing enzymes that can selectively oxidize sulfides to a single enantiomer of the sulfoxide are also a promising green alternative.

The choice of method depends on factors such as the desired enantiomeric excess (ee), substrate scope, and scalability.

Illustrative Enantioselective Oxidation Methods for Aryl Sulfides:

MethodChiral SourceTypical Enantiomeric Excess (ee)
Sharpless Asymmetric DihydroxylationAD-mix-β>90%
Kagan-Modi OxidationModified Sharpless ReagentUp to 99%
Davis Oxaziridine OxidationChiral Oxaziridines>95%

This table presents examples of established asymmetric oxidation methods that could be hypothetically applied to the synthesis of chiral 3-methanesulfinylaniline.

Process Intensification and Scale-Up Considerations

Process intensification aims to develop smaller, cleaner, and more energy-efficient manufacturing processes. For the synthesis of this compound, continuous flow chemistry in microreactors is a key enabling technology for process intensification. ucc.iefrontiersin.orgrsc.org

Advantages of continuous flow synthesis include:

Enhanced Heat and Mass Transfer: The high surface-area-to-volume ratio in microreactors allows for precise temperature control and efficient mixing, leading to improved reaction rates and selectivity. researchgate.net

Improved Safety: The small reaction volumes minimize the risks associated with handling hazardous reagents and exothermic reactions.

Facilitated Scale-Up: Scaling up production is achieved by running multiple microreactors in parallel ("numbering-up") rather than increasing the size of a single batch reactor, which can be challenging. researchgate.net

Integration of In-line Analysis: Continuous monitoring of the reaction progress allows for real-time optimization and quality control.

The oxidation of thioethers to sulfoxides has been successfully demonstrated in continuous flow systems, often leading to higher yields and shorter reaction times compared to batch processes. rsc.org The scalability of such methods has been demonstrated with the successful kilogram-scale electrochemical oxidation of a thioether to a sulfone in a flow setting. researchgate.net

Key Parameters for Scale-Up in Flow Chemistry:

ParameterConsideration
Reactor DesignMaterial compatibility, channel dimensions, and mixing efficiency.
Flow RateOptimization to maximize throughput while maintaining reaction efficiency.
Temperature ControlPrecise heating and cooling to ensure consistent product quality.
PressureUse of back-pressure regulators to handle reactions above the solvent's boiling point.
Catalyst ImmobilizationDevelopment of solid-supported catalysts for continuous use and easy separation.

This table outlines important factors to consider when scaling up the synthesis of a chemical like this compound using continuous flow technology.

Reaction Mechanisms and Reactivity of 3 Methanesulfinylaniline Hydrochloride

Mechanistic Investigations of Nucleophilic and Electrophilic Pathways

The electronic nature of the substituents on the aniline (B41778) ring dictates its susceptibility to nucleophilic and electrophilic attack. The protonated amine group (-NH₃⁺) in the hydrochloride salt is strongly deactivating and meta-directing for electrophilic aromatic substitution. byjus.com Conversely, the deprotonated (free amine) form is a powerful activating group and is ortho-, para-directing. byjus.com The methanesulfinyl group is generally considered to be a deactivating, meta-directing group due to its inductive electron-withdrawing nature.

Nucleophilic Pathways: Aromatic nucleophilic substitution (SNA) reactions typically require strong electron-withdrawing groups to activate the ring towards attack by a nucleophile. govtpgcdatia.ac.inlibretexts.org The mechanism generally proceeds through a two-step addition-elimination process, forming a resonance-stabilized intermediate known as a Meisenheimer complex. govtpgcdatia.ac.in For 3-methanesulfinylaniline (B471548) hydrochloride, the presence of the electron-withdrawing sulfinyl group and the potential for a protonated amine group could render the ring susceptible to nucleophilic attack under certain conditions, particularly with strong nucleophiles. The rate of these reactions is dependent on the nature of the nucleophile and the solvent. psu.edu

Electrophilic Pathways: Electrophilic aromatic substitution is a hallmark reaction of anilines. byjus.com However, the reactivity of 3-methanesulfinylaniline hydrochloride is complex. In its protonated form, the strong deactivating effect of the -NH₃⁺ group would make electrophilic substitution difficult and direct incoming electrophiles to the meta position relative to the amine (positions 5 and to a lesser extent, 1). byjus.com

If the free amine, 3-methanesulfinylaniline, is used, the powerful ortho-, para-directing influence of the -NH₂ group would dominate. byjus.com This would direct incoming electrophiles to positions 2, 4, and 6. The methanesulfinyl group, being meta-directing, would direct to positions 2 and 5 relative to its own position. Therefore, for the free amine, the directing effects are:

-NH₂ group (ortho-, para-directing): Activates positions 2, 4, 6.

-S(O)CH₃ group (meta-directing): Deactivates and directs to positions 2, 5.

The combined effect would likely favor substitution at the 2 and 4 positions, with the powerful activating effect of the amine group being the dominant factor. The mechanism involves the attack of the electron-rich aromatic ring on the electrophile to form a resonance-stabilized cationic intermediate (a sigma complex or arenium ion), followed by the loss of a proton to restore aromaticity. total-synthesis.comresearchgate.net

Oxidative and Reductive Transformations of the Sulfinyl Moiety

The sulfinyl group is at an intermediate oxidation state and can be either oxidized to a sulfonyl group (-SO₂CH₃) or reduced to a thioether (-SCH₃).

Oxidative Transformations: The oxidation of sulfoxides to sulfones is a common transformation. wikipedia.org Various oxidizing agents can be employed, including hydrogen peroxide, periodates, and permanganates. researchgate.netwikipedia.org The mechanism of oxidation with periodates, for instance, is believed to be a one-step oxygen-transfer reaction. researchgate.net Theoretical studies on the oxidation of sulfides suggest that the reaction can proceed via the formation of singlet oxygen from the interaction of a polyether and molecular oxygen, which then reacts through a radical pathway. bohrium.com The oxidation of the aniline part of the molecule can also occur, potentially leading to the formation of nitroso or nitro compounds, or polymerization, depending on the reaction conditions. researchgate.netopenaccessjournals.com

Reductive Transformations: The reduction of sulfoxides to sulfides can be achieved using various reducing agents. rsc.orgtandfonline.com A novel method utilizes a manganese complex, MnBr(CO)₅, with a hydrosilane like HSiR₃. The proposed mechanism involves the activation of the Si-H bond by the manganese catalyst to generate a hydride species, which then performs a hydrosilylation of the sulfur-oxygen double bond. rsc.org Theoretical studies on the reduction of sulfoxides by thiols suggest the formation of a sulfurane intermediate. acs.org

Aromatic Ring Functionalization and Substitution Reactions

Functionalization of the aromatic ring of 3-methanesulfinylaniline can be achieved through various substitution reactions. As discussed, the conditions (acidic vs. basic) will dictate the outcome of electrophilic aromatic substitution.

To control the high reactivity of the free aniline and prevent polysubstitution, the amino group can be "protected" by acetylation to form an acetanilide. libretexts.orgpearson.com The resulting N-acetyl-3-methanesulfinylaniline would have a moderately activating, ortho-, para-directing amide group. This allows for more controlled electrophilic substitution, such as halogenation or nitration. The acetyl group can then be removed by hydrolysis to regenerate the amine. libretexts.org

Role of the Amine Functionality in Complex Reactions

The amine functionality is a versatile handle for a variety of chemical transformations.

Diazotization and Sandmeyer Reactions: Primary aromatic amines like 3-methanesulfinylaniline can be converted to aryl diazonium salts (Ar-N₂⁺) upon reaction with nitrous acid (generated in situ from NaNO₂ and a strong acid) at low temperatures. libretexts.orgwikipedia.org This process is known as diazotization. The resulting diazonium salt is a valuable intermediate that can be substituted by a wide range of nucleophiles in what are known as Sandmeyer reactions. wikipedia.orgbohrium.comorganic-chemistry.org These reactions, often catalyzed by copper(I) salts, allow for the introduction of halides (Cl, Br), cyanide (-CN), and other groups, which are not easily introduced by direct electrophilic substitution. libretexts.orgwikipedia.org The mechanism of the Sandmeyer reaction is believed to involve a radical-nucleophilic aromatic substitution (SᵣNAr) pathway, initiated by a one-electron transfer from the copper(I) catalyst to the diazonium salt, leading to the formation of an aryl radical and the loss of nitrogen gas. wikipedia.org

Acylation and Alkylation: The lone pair of electrons on the nitrogen of the free amine makes it nucleophilic, allowing it to undergo acylation and alkylation reactions. Acylation with acyl chlorides or anhydrides yields the corresponding amides. pearson.comlibretexts.org The mechanism involves the nucleophilic attack of the amine on the carbonyl carbon of the acylating agent. youtube.com Alkylation of anilines can be more complex, as N-alkylation can be followed by rearrangement or further reaction on the ring. le.ac.ukgoogle.comresearchgate.net The use of solid acid catalysts has been explored for the alkylation of anilines with alcohols. researchgate.net

Reaction Kinetics and Thermodynamic Considerations

The rates of reactions involving substituted anilines are highly dependent on the electronic properties of the substituents.

Hammett Plots: The Hammett equation, log(k/k₀) = ρσ, is a useful tool for correlating the reaction rates (k) of substituted aromatic compounds with the electronic properties of the substituents, as quantified by the Hammett substituent constant (σ). libretexts.org The reaction constant (ρ) indicates the sensitivity of the reaction to these electronic effects. A negative ρ value signifies that electron-donating groups accelerate the reaction, while a positive ρ value indicates that electron-withdrawing groups increase the rate. libretexts.org For reactions involving the nucleophilic attack of the aniline nitrogen, a negative ρ value is typically observed, as electron-donating groups increase the nucleophilicity of the amine. researchgate.net

Substituent (para)Hammett Constant (σp)
-OCH₃-0.27
-CH₃-0.17
-H0.00
-Cl0.23
-CN0.66
-NO₂0.78

Activation Parameters: The rate of a chemical reaction is also influenced by temperature, as described by the Arrhenius equation. From the temperature dependence of the reaction rate, activation parameters such as the activation energy (Ea), enthalpy of activation (ΔH‡), and entropy of activation (ΔS‡) can be determined. nta.ac.in For example, in the reaction of aniline with methyl radicals, the H-abstraction from the -NH₂ group has a calculated activation energy. nih.gov Theoretical studies on the oxidation of aniline to nitrobenzene (B124822) have also provided insights into the Gibbs free energy profile of the reaction. researchgate.net

ReactionEa (kJ/mol)ΔH‡ (kJ/mol)ΔS‡ (J/mol·K)
Aniline + CH₃ → C₆H₅NH + CH₄40.63--
Aniline + Fischer's base aldehyde46.5 (p-OCH₃)43.9-154
Aniline + Fischer's base aldehyde59.9 (p-Cl)57.3-143

Advanced Spectroscopic and Analytical Characterization for Research Purity and Structure Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the elucidation of molecular structures. Through the analysis of ¹H and ¹³C NMR spectra, along with two-dimensional correlation experiments, the precise arrangement of atoms and their connectivity within the 3-Methanesulfinylaniline (B471548) hydrochloride molecule can be determined.

¹H NMR spectroscopy provides detailed information about the number of different types of protons, their chemical environments, and their proximity to neighboring protons. For 3-Methanesulfinylaniline hydrochloride, the protonated amine group and the electron-withdrawing nature of the methanesulfinyl group significantly influence the chemical shifts of the aromatic protons.

The expected ¹H NMR spectrum would feature a singlet for the methyl protons of the methanesulfinyl group. The aromatic region would display a complex pattern of signals corresponding to the four protons on the benzene (B151609) ring. Due to the meta substitution, these protons are chemically distinct and would likely appear as a triplet, a doublet of doublets, and two distinct downfield signals. The broad signal for the amine protons would also be present.

Table 1: Predicted ¹H NMR Spectral Data for 3-Methanesulfinylaniline

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~2.7s3H-S(O)CH
~7.0-7.1ddd1HAromatic CH
~7.2-7.3t1HAromatic CH
~7.4-7.5m2HAromatic CH
(broad)s3H-NH ₃⁺

Note: Spectra are typically recorded in a deuterated solvent such as DMSO-d₆ or D₂O. The chemical shifts are referenced to a standard, commonly tetramethylsilane (B1202638) (TMS).

¹³C NMR spectroscopy provides information on the carbon framework of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal. The chemical shifts are influenced by the electronic environment of each carbon atom.

The spectrum is expected to show a signal for the methyl carbon and six distinct signals for the aromatic carbons, as the meta substitution renders them all inequivalent. The carbon atom attached to the sulfinyl group and the carbon bearing the amino group are expected to be significantly deshielded.

Table 2: Predicted ¹³C NMR Spectral Data for 3-Methanesulfinylaniline

Chemical Shift (δ) ppmAssignment
~45-S(O)C H₃
~115-140Aromatic C H
~145-150Aromatic C -S(O)
~140-145Aromatic C -NH₂

Two-dimensional (2D) NMR techniques are powerful tools for establishing connectivity within a molecule.

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton couplings. For this compound, COSY would show correlations between the adjacent aromatic protons, helping to assign their specific positions on the benzene ring.

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded proton and carbon atoms. This would allow for the unambiguous assignment of the protonated aromatic carbons by linking the signals from the ¹H and ¹³C NMR spectra. The methyl proton signal would correlate with the methyl carbon signal.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a vital analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as insights into its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental formula of the compound with a high degree of confidence, which is a critical step in its identification. For this compound, the expected protonated molecule would be [C₇H₁₀ClNOS]⁺.

Table 3: Predicted HRMS Data for this compound

IonCalculated m/z
[M+H]⁺ (C₇H₁₀NOS⁺)172.0478

Note: The calculated mass is for the protonated free base.

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. This is particularly useful for analyzing the purity of a sample and for obtaining mass spectral data. Quadrupole Time-of-Flight (Q-TOF) LC-MS is a powerful variant that provides high-resolution and accurate mass data for both the parent ion and its fragments, aiding in structural elucidation.

The fragmentation pattern observed in the MS/MS spectrum provides a "fingerprint" of the molecule. For 3-Methanesulfinylaniline, characteristic fragmentation would likely involve the loss of the methyl group, the sulfinyl group, or cleavage of the aniline (B41778) ring.

Table 4: Predicted Major Fragment Ions in MS/MS of 3-Methanesulfinylaniline

m/zPossible Fragment
157[M+H - CH₃]⁺
125[M+H - S(O)CH₃]⁺
93[C₆H₅NH₂]⁺
77[C₆H₅]⁺

Advanced Ionization Methods (e.g., APPI/APCI FT-ICR MS)

Advanced ionization techniques coupled with high-resolution mass spectrometry, such as Atmospheric Pressure Photoionization (APPI) or Atmospheric Pressure Chemical Ionization (APCI) with Fourier Transform Ion Cyclotron Resonance Mass Spectrometry (FT-ICR MS), are powerful tools for the unambiguous determination of the elemental composition and structure of organic molecules like this compound.

Research Findings:

The high-resolution capabilities of FT-ICR MS would allow for the precise mass measurement of the molecular ion, enabling the confirmation of its elemental formula. The expected fragmentation pattern in a tandem MS experiment (MS/MS) would likely involve the cleavage of the C-S bond and rearrangements of the aniline ring structure. For comparison, the electron ionization mass spectrum of a related compound, 3-ethylaniline, shows a primary fragmentation pathway involving the loss of a methyl group to form a stable benzylic cation. A similar loss of the methyl group from the sulfinyl moiety would be an anticipated fragmentation pathway for 3-Methanesulfinylaniline.

Interactive Data Table: Expected Mass Spectrometry Data for 3-Methanesulfinylaniline

Ion Formula Calculated m/z (Monoisotopic) Description
[M+H]+C7H10NOS+156.0478Protonated molecular ion of the free base
[M]+C7H9NOS+155.0405Molecular ion of the free base
[M-CH3]+C6H6NOS+140.0119Fragment resulting from the loss of a methyl group
[M-SOCH3]+C6H6N+92.0500Fragment resulting from the loss of the methanesulfinyl group

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic methods are essential for separating this compound from any impurities, starting materials, or byproducts of its synthesis, thereby allowing for an accurate assessment of its purity.

High-Performance Liquid Chromatography (HPLC) is the premier technique for determining the purity of non-volatile organic compounds. A validated HPLC method would provide a quantitative measure of the purity of a given batch of this compound.

Research Findings:

A typical HPLC method for an aniline derivative like this compound would employ reverse-phase chromatography. This involves a nonpolar stationary phase (e.g., C18 or C8 silica) and a polar mobile phase, often a mixture of water (with a pH modifier like formic acid or trifluoroacetic acid to ensure the analyte is in a single ionic form) and an organic solvent such as acetonitrile (B52724) or methanol. Detection is commonly achieved using a UV-Vis detector, set at a wavelength where the aniline chromophore exhibits strong absorbance.

The retention time of the main peak corresponding to this compound would be established, and the area of this peak relative to the total area of all peaks in the chromatogram would be used to calculate the purity of the sample. The presence of any other peaks would indicate impurities, which could be further characterized by coupling the HPLC system to a mass spectrometer (LC-MS).

Interactive Data Table: Illustrative HPLC Method Parameters

Parameter Condition
Column C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A: 0.1% Formic Acid in Water; B: 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL

Gel Permeation Chromatography (GPC), also known as size-exclusion chromatography, separates molecules based on their hydrodynamic volume. While GPC is primarily used for the analysis of large molecules like polymers, it can have niche applications in the analysis of small molecules.

Research Findings:

For a small molecule like this compound, GPC is not a standard technique for purity assessment. Its application would be limited to specific research contexts, such as studying the formation of aggregates or its interaction with larger molecules. In such a scenario, the compound would be expected to elute at a volume corresponding to its small molecular size, well after any polymeric standards.

Vibrational Spectroscopy for Functional Group Identification (IR, Raman)

Research Findings:

The vibrational spectrum of this compound will exhibit characteristic bands corresponding to its constituent functional groups. The IR spectrum of the closely related aniline hydrochloride shows characteristic N-H stretching bands for the anilinium ion in the region of 2800-3000 cm⁻¹. Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, and aromatic C=C stretching bands will appear in the 1450-1600 cm⁻¹ region.

The sulfinyl group (S=O) will give rise to a strong, characteristic stretching absorption, typically in the range of 1030-1070 cm⁻¹. The C-S stretching vibration is expected in the 600-800 cm⁻¹ region.

The Raman spectrum will complement the IR data. For aniline derivatives, prominent Raman bands are associated with the "breathing" mode of the benzene ring (around 800-830 cm⁻¹ for meta-substitution) and other ring vibrations. scirp.orgscirp.orgias.ac.inresearchgate.netpsu.edu The S=O stretch is also Raman active.

Interactive Data Table: Expected Vibrational Frequencies for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Technique
Anilinium N-HStretch2800 - 3000IR
Aromatic C-HStretch3000 - 3100IR, Raman
Aromatic C=CStretch1450 - 1600IR, Raman
Sulfinyl S=OStretch1030 - 1070IR, Raman
C-SStretch600 - 800IR, Raman
Benzene RingRing Breathing (meta)~800 - 830Raman

X-ray Diffraction (XRD) for Crystalline Structure Determination

X-ray Diffraction (XRD) is the definitive technique for determining the three-dimensional atomic arrangement in a crystalline solid. For a compound like this compound, which is a salt and likely to be crystalline, XRD can provide crucial information about its solid-state structure, including bond lengths, bond angles, and intermolecular interactions.

Research Findings:

While a specific crystal structure for this compound has not been reported in publicly accessible crystallographic databases, general principles for the crystal structures of aniline hydrochlorides can be discussed. These structures are typically stabilized by a network of hydrogen bonds between the anilinium protons (N-H) and the chloride anions. The packing of the molecules in the crystal lattice will be influenced by van der Waals interactions between the aromatic rings and potential dipole-dipole interactions involving the sulfinyl group.

A powder XRD (PXRD) pattern would serve as a fingerprint for a specific crystalline form (polymorph) of the compound, useful for quality control and for monitoring solid-state transformations. Single-crystal XRD analysis would provide the precise atomic coordinates, allowing for the complete elucidation of its solid-state conformation and packing.

Computational Chemistry and Theoretical Modeling of 3 Methanesulfinylaniline Hydrochloride

Conformational Analysis and Energy Landscapes

No studies on the conformational analysis or the potential energy landscapes of 3-Methanesulfinylaniline (B471548) hydrochloride have been published.

Reaction Pathway Modeling and Transition State Analysis

Information regarding the modeling of reaction pathways and the analysis of transition states involving this compound is not available in the public domain.

Spectroscopic Property Prediction from Theoretical Models

There are no theoretical predictions of spectroscopic properties (such as NMR, IR, or UV-Vis spectra) for 3-Methanesulfinylaniline hydrochloride.

It is important to note that while computational studies exist for structurally related compounds, the user's explicit instruction to focus solely on this compound and to exclude any information outside the specified scope prevents the inclusion of such analogous data. Without specific research on the target compound, any attempt to generate the requested content would be speculative and would not meet the required standards of scientific accuracy and authoritativeness.

Advanced Research Applications and Methodological Contributions of 3 Methanesulfinylaniline Hydrochloride

The chemical compound 3-Methanesulfinylaniline (B471548) hydrochloride has been a subject of interest in various advanced research applications, primarily owing to the reactive nature of the aniline (B41778) moiety and the properties imparted by the methanesulfinyl group. Its utility spans across organic synthesis, materials science, and biochemical research, where it contributes to the development of new methodologies and the investigation of complex molecular interactions.

Future Research Directions and Unexplored Avenues

Integration with Artificial Intelligence and Machine Learning in Chemical Synthesis

The intersection of artificial intelligence (AI) and organic synthesis is a rapidly expanding frontier that holds immense promise for compounds like 3-Methanesulfinylaniline (B471548) hydrochloride. Machine learning (ML) algorithms are increasingly adept at navigating the complexities of chemical reactions and molecular design. researchgate.net

Future research could focus on developing predictive models tailored to organosulfur compounds. For instance, AI can be trained on large datasets of reactions involving sulfoxides and anilines to predict reaction outcomes, optimize conditions, and even suggest novel synthetic pathways. researchgate.net A primary challenge in synthesizing 3-Methanesulfinylaniline is the selective oxidation of the corresponding thioether without over-oxidation to the sulfone. ML models could be developed to predict the optimal oxidant, catalyst, and reaction conditions to maximize the yield of the desired sulfoxide (B87167). acs.org

Table 1: Potential AI/ML Applications in the Synthesis of 3-Methanesulfinylaniline hydrochloride

AI/ML Application Specific Goal Potential Impact
Reaction Outcome Prediction Predict yield and selectivity of thioether oxidation. Minimize over-oxidation to sulfone; improve process efficiency.
Retrosynthesis Planning Generate novel, efficient synthetic routes. Reduce manufacturing cost and reliance on complex precursors.
Reactivity Prediction Model the electronic influence of the sulfinyl group on the aniline (B41778) ring. Guide the design of selective C-H functionalization reactions. optibrium.com

| Property Prediction | Forecast physicochemical and potential bioactive properties of derivatives. | Accelerate the discovery of new applications in medicine or materials. |

Development of Sustainable and Eco-Friendly Synthetic Routes

The principles of green chemistry are increasingly guiding synthetic strategies. For this compound, future research will likely focus on developing manufacturing processes that minimize environmental impact.

A key area for improvement is the oxidation of the precursor 3-(methylthio)aniline (B157570). Traditional methods often use stoichiometric amounts of oxidants that produce significant waste. Sustainable alternatives include:

Catalytic Oxidation with H₂O₂: Utilizing hydrogen peroxide as the oxidant is highly desirable as its only byproduct is water. Research into heterogeneous catalysts, such as titanium silicalite-1 (TS-1), could lead to highly selective and recyclable systems for this transformation. researchgate.net

Photocatalysis: Using light as an energy source with a suitable photocatalyst and oxygen from the air as the terminal oxidant represents a very green approach. researchgate.net This method can offer high chemoselectivity for sulfoxides under ambient conditions.

Biocatalysis: The use of enzymes, such as nitroreductases, offers a highly sustainable route for the synthesis of functionalized anilines from nitroaromatic precursors. nih.govacs.orgnih.gov Future work could involve engineering enzymes for the specific reduction of precursors to 3-(methylthio)aniline or even enzymes capable of selective thioether oxidation.

Another avenue is the development of solvent-free reaction conditions or the use of environmentally benign solvents like water, which can significantly reduce the ecological footprint of the synthesis. organic-chemistry.orgorganic-chemistry.org

Exploration of Novel Reactivity Patterns and Selectivity

The aniline ring is highly activated towards electrophilic substitution, while the methanesulfinyl group possesses a complex electronic and steric profile. The interplay between the activating, ortho-, para-directing amino group and the deactivating, meta-directing sulfinyl group presents a fascinating landscape for exploring novel reactivity.

A major focus of modern organic synthesis is the direct C–H functionalization of aromatic rings, which avoids the need for pre-functionalized substrates. nih.gov For 3-Methanesulfinylaniline, the directing effects of the two substituents could be exploited to achieve regioselective C-H functionalization at positions that are otherwise difficult to access. Research could explore palladium, rhodium, or copper-catalyzed reactions to introduce new carbon-carbon or carbon-heteroatom bonds onto the aniline ring with high selectivity. researchgate.netrsc.orgnih.gov The sulfoxide moiety itself can act as a directing group in certain transformations, potentially enabling functionalization at the C2 position.

The inherent chirality of the sulfoxide group is another underexplored aspect. Asymmetric synthesis of 3-Methanesulfinylaniline could yield enantiopure building blocks. researchgate.net These chiral synthons could then be used in stereoselective reactions, where the sulfinyl group directs the stereochemical outcome of transformations on the aniline ring or on other parts of the molecule. mdpi.comsioc-journal.cn

Advanced Characterization Techniques for In-Situ Monitoring

To optimize the synthesis of this compound, particularly the selective oxidation step, a deep understanding of the reaction kinetics and mechanism is essential. Advanced in-situ characterization techniques allow for real-time monitoring of chemical reactions as they occur, providing a wealth of data that is unobtainable through traditional offline analysis.

Future research could employ techniques such as:

In-Situ FTIR and Raman Spectroscopy: These vibrational spectroscopy methods can monitor the concentration of reactants, intermediates, and products in real-time by tracking their characteristic vibrational bands. For example, the appearance of the S=O stretching band and the disappearance of the thioether signal could be precisely monitored to determine the optimal reaction endpoint and prevent over-oxidation.

In-Situ NMR Spectroscopy: By placing an NMR probe directly into the reaction vessel, it is possible to obtain detailed structural information about all species present in the reaction mixture over time. This would be invaluable for identifying transient intermediates and understanding the reaction mechanism in detail. nih.govrsc.orgresearcher.life

These techniques provide immediate feedback, enabling rapid optimization of reaction parameters like temperature, pressure, and catalyst loading, ultimately leading to more robust and efficient synthetic processes.

Table 2: Comparison of In-Situ Monitoring Techniques

Technique Information Provided Advantages for 3-Methanesulfinylaniline Synthesis
In-Situ FTIR Functional group concentrations vs. time. Excellent for tracking the S=O bond formation; relatively simple setup. researchgate.net
In-Situ Raman Molecular vibrations; good for aqueous systems. Complements FTIR; can monitor reactions in water, a green solvent.

| In-Situ NMR | Detailed structural information and quantification. | Unambiguous identification of all species, including isomers and intermediates. |

Discovery of New Research Applications in Emerging Fields

The structural motifs present in this compound suggest potential utility in several emerging fields, particularly in medicinal chemistry and materials science.

Medicinal Chemistry: The sulfoxide group is a key functional group in several blockbuster drugs, such as esomeprazole (B1671258) and armodafinil. wikipedia.orgresearchgate.net Sulfur-containing compounds are known to exhibit a wide range of biological activities. tandfonline.com Future research could involve synthesizing a library of derivatives based on the 3-Methanesulfinylaniline scaffold and screening them for various biological targets. For instance, functionalized anilines and sulfoxides have been investigated as kinase inhibitors and anti-inflammatory agents. researchgate.netchemrxiv.orgnih.gov The unique substitution pattern of this compound could lead to novel interactions with biological targets.

Materials Science: Polyaniline is one of the most studied conducting polymers. The properties of polyaniline can be tuned by substituting the aniline monomer. Polymerizing derivatives of 3-Methanesulfinylaniline could lead to new conductive polymers with unique properties. The sulfoxide group could introduce increased solubility, new redox behavior, or specific sensing capabilities, making these materials potentially useful in the development of new electronic sensors, anti-corrosion coatings, or battery components. nih.govrsc.org

Q & A

Q. How can researchers optimize the synthesis of 3-Methanesulfinylaniline hydrochloride using Design of Experiments (DOE)?

Methodological Answer: DOE can systematically evaluate critical reaction parameters (e.g., temperature, molar ratios, reaction time). For example, a 3² factorial design may assess the impact of hydrochloric acid concentration (Factor A) and ethanol solvent volume (Factor B) on yield and purity. Responses like crystallinity (via XRD) and impurity profiles (via HPLC) should be monitored. A central composite design could further refine optimal conditions .

Example Experimental Design Table:

FactorLow Level (-1)High Level (+1)
HCl Concentration6 M12 M
Ethanol Volume5 mL15 mL

Q. What analytical techniques are recommended for characterizing this compound purity?

Methodological Answer:

  • HPLC : Use a C18 column (250 × 4.6 mm, 5 µm) with a mobile phase of acetonitrile:water (70:30 v/v) at 1 mL/min. Monitor UV absorption at 254 nm to detect impurities (e.g., residual sulfonyl intermediates) .
  • FTIR : Confirm functional groups (e.g., sulfinyl S=O stretch at 1020–1070 cm⁻¹, aromatic C-H stretch at 3000–3100 cm⁻¹) .
  • NMR : Assign peaks for methanesulfinyl (δ 2.8–3.2 ppm, singlet) and aromatic protons (δ 6.8–7.5 ppm) .

Q. How should researchers handle impurity profiling during synthesis?

Methodological Answer: Impurities (e.g., unreacted 3-aminophenyl precursors or sulfonation byproducts) require gradient HPLC with a diode array detector (DAD). Compare retention times and spectral data against reference standards (e.g., USP/EP guidelines for sulfonamide impurities) . Quantify using a calibration curve of spiked impurity standards (0.1–1.0% w/w).

Advanced Research Questions

Q. What strategies resolve contradictions in stability data under varying pH conditions?

Q. How can researchers validate a novel HPLC method for quantifying this compound in complex matrices?

Methodological Answer: Follow ICH Q2(R1) guidelines:

  • Specificity : Demonstrate baseline separation from matrix components (e.g., excipients in formulations).
  • Linearity : Test 50–150% of target concentration (R² ≥ 0.999).
  • Accuracy/Precision : Spike recovery (98–102%) and ≤2% RSD in intraday/interday assays . Cross-validate with orthogonal techniques (e.g., UV-Vis spectroscopy at λmax 280 nm) .

Q. What computational approaches predict the reactivity of the sulfinyl group in aqueous environments?

Methodological Answer:

  • DFT Calculations : Optimize molecular geometry at the B3LYP/6-31G* level to model sulfinyl bond dissociation energies.
  • Molecular Dynamics (MD) : Simulate solvation effects in water/ethanol mixtures to assess hydrolysis pathways . Correlate computational data with experimental kinetic results to validate models .

Data Contradiction Analysis

Q. How to address discrepancies between theoretical and experimental pKa values of this compound?

Methodological Answer:

  • Potentiometric Titration : Measure experimental pKa using a glass electrode in 0.1 M KCl.
  • In Silico Prediction : Compare with software (e.g., ACD/pKa DB) and adjust for solvent effects (e.g., dielectric constant of ethanol vs. water). Discrepancies >0.5 units suggest protonation site errors or conformational flexibility .

Q. What causes variability in DSC thermograms during polymorph screening?

Methodological Answer: Polymorphs (e.g., anhydrous vs. monohydrate) exhibit distinct melting endotherms. Control heating rates (e.g., 10°C/min) and sample preparation (e.g., recrystallization from ethanol/water mixtures). Use PXRD to confirm crystal forms when DSC shows overlapping peaks .

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